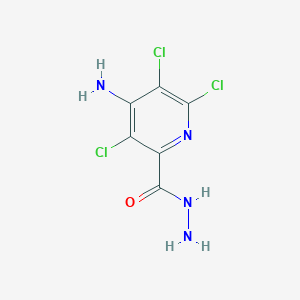![molecular formula C13H10N2OS2 B2934882 2-Benzylsulfanyl-5-thiophen-2-yl-[1,3,4]oxadiazole CAS No. 197371-70-3](/img/structure/B2934882.png)
2-Benzylsulfanyl-5-thiophen-2-yl-[1,3,4]oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Benzylsulfanyl-5-thiophen-2-yl-[1,3,4]oxadiazole” is a chemical compound with the molecular formula C13H10N2OS2 . It’s a member of the 1,3,4-oxadiazole family, which are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring .
Synthesis Analysis
The synthesis of similar compounds involves the alkylation of 5-[(4-dimethylamino)-phenyl]-1,3,4-oxadiazole-2-thiol with benzyl chloride or 2-chloro-6-fluorobenzyl chloride in the presence of potassium carbonate . The yields of the synthesized compounds were reported to be between 92% and 96% .Molecular Structure Analysis
The crystal structures of similar compounds show C–H interactions between neighboring molecules . Hirshfeld surface analysis indicates that H…H and H…C/C…H interactions make significant contributions to the crystal packing .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the alkylation of 5-[(4-dimethylamino)-phenyl]-1,3,4-oxadiazole-2-thiol with benzyl chloride or 2-chloro-6-fluorobenzyl chloride .Applications De Recherche Scientifique
Organic Light Emitting Diodes (OLEDs)
This compound is utilized in the development of OLEDs. Its thiophene and oxadiazole moieties contribute to good fluorescent properties with high quantum yield, making it suitable for blue light-emitting materials in OLEDs . The electron-deficient nature of the oxadiazole ring and the conjugated system of thiophene allow for efficient electron transport and hole-blocking capabilities.
Organic Field-Effect Transistors (OFETs)
Due to its high thermal and chemical stability, 2-Benzylsulfanyl-5-thiophen-2-yl-[1,3,4]oxadiazole is a promising candidate for OFET applications. The compound’s ability to form stable thin films is essential for the construction of OFET devices, which are pivotal in flexible electronics .
Photovoltaic Cells
In photovoltaic cells, this compound can be used as an active layer material. Its strong absorption and good charge transport properties enhance the efficiency of solar cells by facilitating the conversion of solar energy into electricity .
Medicinal Chemistry
The structural versatility of 2-Benzylsulfanyl-5-thiophen-2-yl-[1,3,4]oxadiazole allows for its use in medicinal chemistry. It can be incorporated into small molecule libraries that are screened for biological activity, potentially leading to the discovery of new therapeutic agents .
Multicomponent Reactions (MCRs)
This compound is involved in MCRs, which are efficient for synthesizing complex polyheterocycles. These reactions are valuable in pharmacochemical industries for creating diverse chemical libraries with potential pharmacological applications .
Synthesis of Polyheterocyclic Compounds
2-Benzylsulfanyl-5-thiophen-2-yl-[1,3,4]oxadiazole: is key in the synthesis of new polyheterocyclic compounds. These compounds have a wide range of applications, including materials science and drug development, due to their modularity and the ability to retain main functional groups while altering structural decorations .
Mécanisme D'action
Propriétés
IUPAC Name |
2-benzylsulfanyl-5-thiophen-2-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS2/c1-2-5-10(6-3-1)9-18-13-15-14-12(16-13)11-7-4-8-17-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTNYXHIMNMZNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylsulfanyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-bromophenyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2934799.png)
![5-[(2,5-Dimethylphenyl)methyl]-8-(4-methoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2934800.png)
![3-(phenylthio)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2934801.png)
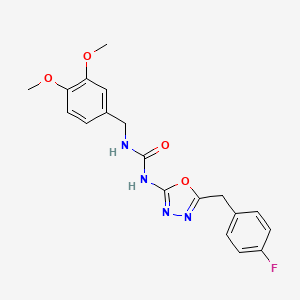
![(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane](/img/structure/B2934805.png)
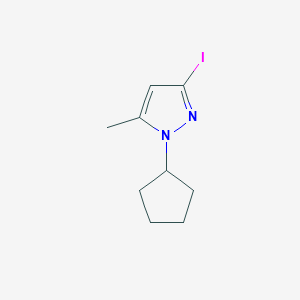
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)cyclobutanecarboxamide](/img/structure/B2934810.png)
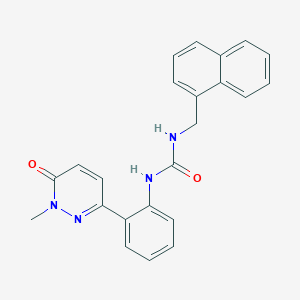
![8-allyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934813.png)
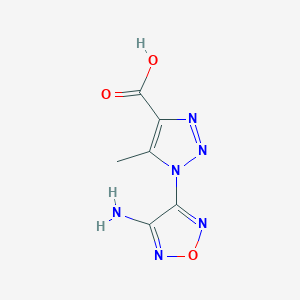
![Ethyl 7-(4-chlorophenyl)-6-cyano-5-oxo-3,5-dihydro[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B2934816.png)
![N-(3-(dimethylamino)propyl)-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2934817.png)
![(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(m-tolyl)methanone](/img/structure/B2934819.png)
